1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-7(8(12)13)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINULFSZEWKUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052561-82-6 | |
| Record name | 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Substitution with Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the hydroxyethyl moiety.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the hydroxyethyl group.
Substitution: Nucleophilic substitution reactions are used to introduce the hydroxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Hydroxyethyl halides, strong bases.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Hydroxyethyl-substituted pyrazoles.
Scientific Research Applications
Agricultural Applications
One of the primary applications of this compound is its use in the development of fungicides. Its structural similarities to other pyrazole derivatives allow it to function as an active ingredient in agricultural chemicals that inhibit fungal growth.
Fungicidal Mechanism
Research indicates that compounds with a pyrazole ring, such as 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, can inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain of fungi. This inhibition leads to the disruption of energy production in fungal cells, effectively controlling various plant pathogens .
Pharmaceutical Applications
The compound also shows promise in pharmaceutical applications due to its potential anti-inflammatory and analgesic properties. The presence of the hydroxyl group enhances its solubility and bioavailability, making it a candidate for drug formulation.
Case Studies
- Antifungal Activity : A study demonstrated that related pyrazole compounds exhibited significant antifungal activity against several phytopathogenic fungi. The compound was tested against species such as Phytophthora infestans and Fusarium moniliforme, showing effective inhibition at low concentrations .
- Insecticidal Potential : Research has indicated that derivatives of pyrazole carboxylic acids display insecticidal properties. A specific derivative demonstrated up to 85.7% mortality against Aphis fabae, suggesting potential applications in pest control .
Comparative Analysis of Related Compounds
The following table summarizes the antifungal activities of various pyrazole derivatives compared to this compound:
| Compound Name | Antifungal Activity (EC50 µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 75.54 | Phytophthora infestans |
| Boscalid (Control) | 100 | Fusarium moniliforme |
| Novel Pyrazole Derivative 9m | 5.50 | Colletotrichum orbiculare |
Mechanism of Action
The mechanism by which 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or signaling pathways involved in the inflammatory response. The hydroxyethyl group may enhance the compound's solubility and bioavailability, while the carboxylic acid group could interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, positions, and functional groups. Key differences in physicochemical properties, biological activities, and applications are summarized below:
Table 1: Structural and Physicochemical Comparison
Antioxidant Properties
Pyrazole derivatives with electron-donating groups (e.g., -OH, -OCH₃) show superior antioxidant activity in DPPH assays. For instance, 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives synthesized using DES exhibited IC₅₀ values ranging from 28–45 μg/mL, attributed to radical scavenging via resonance stabilization . While direct data for the hydroxyethyl derivative is unavailable, its structural similarity suggests comparable or slightly reduced activity due to steric hindrance from the hydroxyethyl group.
Biological Activity
1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1052561-82-6) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂N₂O₃, with a molecular weight of 184.19 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Anti-inflammatory Effects
- Anticancer Properties
- Antimicrobial Activity
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects via various assays. For instance, it has shown inhibition of COX enzymes, which play a critical role in inflammation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| This compound | TBD | TBD |
In studies involving carrageenan-induced paw edema and cotton pellet-induced granuloma models, the compound demonstrated significant anti-inflammatory activity comparable to established drugs like indomethacin.
Anticancer Activity
The anticancer potential of this compound has been explored against various cancer cell lines. Notably, it exhibited cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | TBD | Apoptosis induction |
| A549 | TBD | Cell cycle arrest |
| NCI-H460 | TBD | Autophagy activation |
Case Studies
Case Study 1: Anticancer Efficacy
In a study by Wei et al., derivatives similar to this compound were tested against A549 cells. The results indicated an IC₅₀ value of approximately 26 µM, highlighting its potential as an anticancer agent .
Case Study 2: Inhibition of COX Enzymes
Research on various pyrazole derivatives showed that compounds with similar structures effectively inhibited COX-1 and COX-2 enzymes. The IC₅₀ values ranged from 19 to 42 µM for different derivatives, suggesting that modifications in the pyrazole structure can enhance anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring significantly influence their efficacy against various biological targets. For instance:
- Hydroxyl groups enhance solubility and bioavailability.
- Alkyl substitutions can improve binding affinity to target enzymes.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl (-CH₂CH₂OH) group undergoes oxidation to form a carboxylic acid derivative. This reaction is catalyzed under mild conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to dicarboxylic acid | KMnO₄, PEG-400 (phase-transfer catalyst), H₂O, 25°C | 3,5-Dimethyl-1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid | 92% |
This reaction proceeds via cleavage of the C–O bond in the hydroxyethyl group, forming a terminal carboxyl group. Phase-transfer catalysts enhance reaction efficiency in aqueous media .
Reduction Reactions
The carboxylic acid (-COOH) group can be reduced to a primary alcohol (-CH₂OH) under standard conditions:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-methanol | Requires inert atmosphere | [Inferred from analogous pyrazole reductions] |
Reduction typically proceeds via hydride attack, though direct experimental data for this compound remains limited.
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitution reactions:
Esterification
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol, H₂SO₄ | Reflux, 12 hr | Ethyl 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 85–90% | [Analogous esterification] |
Amidation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCI₂, NH₃ | 0°C → RT | 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | 75% | [Based on pyrazole carboxamide syntheses] |
Substitution Reactions
The hydroxyethyl group undergoes nucleophilic substitution under basic conditions:
| Reagent | Conditions | Product | Mechanism | Source |
|---|---|---|---|---|
| PCl₅ | Dry ether, 0°C | 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | SN2 displacement | [Patent on pyrazole alkylation] |
This reaction is critical for introducing halogen or other electrophilic groups for further functionalization.
Condensation Reactions
The carboxylic acid participates in Knoevenagel and Friedel-Crafts condensations:
Biological Activity Modulation
Derivatives synthesized via the above reactions show enhanced bioactivity:
| Derivative | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Ethyl ester | Antimicrobial (E. coli) | 12.5 µg/mL | [Pyrazole antimicrobial SAR] |
| Carboxamide | Anticancer (HeLa cells) | 8.7 µM |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions starting from pyrazole derivatives. A common approach includes:
- Step 1 : Alkylation or substitution reactions to introduce the hydroxyethyl group. For example, reacting 3,5-dimethylpyrazole-4-carboxylic acid derivatives with ethylene oxide or 2-chloroethanol under basic conditions.
- Step 2 : Hydrolysis of ester intermediates (e.g., ethyl esters) using aqueous NaOH or HCl to yield the carboxylic acid moiety. This step requires precise pH control (e.g., pH 3 post-hydrolysis) to precipitate the product .
- Key parameters : Temperature (50–80°C), reaction time (3–5 hours), and stoichiometric ratios (1:1.2 for nucleophilic substitutions).
Q. How can the structural integrity of the compound be verified post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., hydroxyethyl at N1, methyl groups at C3/C5) .
- IR : Identify functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .
- HPLC/GC-MS : Assess purity (>95%) and detect residual solvents or byproducts .
Q. What are the solubility properties of this compound in common solvents?
The compound exhibits:
- High solubility : Polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and hydroxyethyl groups.
- Low solubility : Non-polar solvents (hexane, toluene). Adjusting pH (e.g., using NaHCO₃) enhances aqueous solubility via salt formation .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substituents on the pyrazole ring?
Regioselectivity is controlled by:
- Catalysts : NaN₃ in DMF promotes azide formation at specific positions, while TBHP in THF facilitates cyclization .
- Steric effects : Methyl groups at C3/C5 direct electrophilic substitutions to the less hindered N1 position .
- Temperature : Higher temperatures (reflux) favor thermodynamic products (e.g., stable co-crystals with carboxylic acids) .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
- Comparative assays : Test the compound alongside analogs (e.g., 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid) under identical conditions to isolate substituent effects .
- Mechanistic studies : Use molecular docking to predict binding affinity with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
- Meta-analysis : Cross-reference data from pharmacological (e.g., IC₅₀ values) and physicochemical (e.g., logP) studies to identify structure-activity relationships .
Q. How can computational methods enhance the understanding of its 3D conformation and reactivity?
- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic/electrophilic attacks .
- Molecular dynamics : Simulate solvent interactions to optimize crystallization conditions (e.g., ethanol/water mixtures for co-crystal formation) .
- Docking simulations : Map interactions with biological targets (e.g., enzyme active sites) to guide derivatization for enhanced activity .
Q. What advanced purification techniques are effective for isolating high-purity samples?
- Recrystallization : Use ethanol or toluene for stepwise purification, leveraging differences in solubility at varying temperatures .
- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to separate regioisomers .
- pH-controlled precipitation : Adjust to pH 3–4 to isolate the carboxylic acid form from neutral byproducts .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
